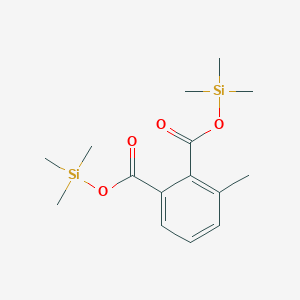![molecular formula C18H31O6- B14301971 3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate CAS No. 112018-47-0](/img/structure/B14301971.png)
3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate typically involves multiple steps. One common approach is the esterification of 2,2-bis(hydroxymethyl)butanoic acid with undec-4-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or primary amines (RNH₂) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Different esters or amides.
Scientific Research Applications
3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate can be compared with similar compounds such as:
2,2-Bis(hydroxymethyl)butanoic acid: A precursor in the synthesis of the target compound.
Undec-4-enoic acid: Another precursor used in the esterification process.
Other esters of 2,2-Bis(hydroxymethyl)butanoic acid: These compounds may have similar chemical properties but differ in their specific applications and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
112018-47-0 |
|---|---|
Molecular Formula |
C18H31O6- |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[2,2-bis(hydroxymethyl)butoxycarbonyl]undec-4-enoate |
InChI |
InChI=1S/C18H32O6/c1-3-5-6-7-8-9-10-15(11-16(21)22)17(23)24-14-18(4-2,12-19)13-20/h9-10,15,19-20H,3-8,11-14H2,1-2H3,(H,21,22)/p-1 |
InChI Key |
KJCQPJCMNJHGJA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC=CC(CC(=O)[O-])C(=O)OCC(CC)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


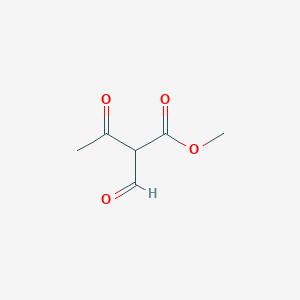
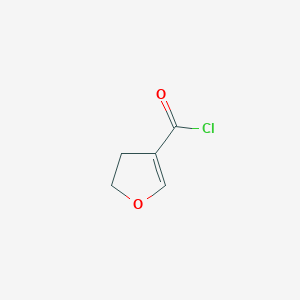
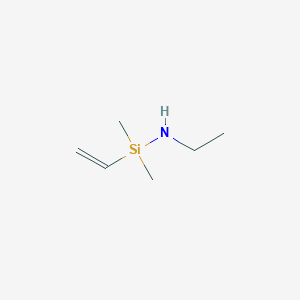

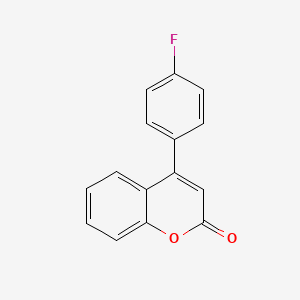
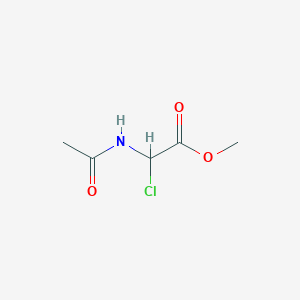
![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)


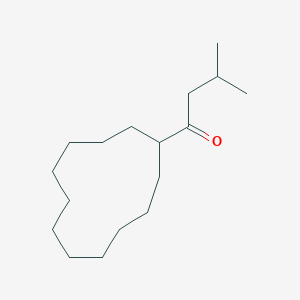
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)

![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
